Cilofexor tromethamine
Overview
Description
Cilofexor tromethamine is a nonsteroidal farnesoid X receptor agonist. It is primarily investigated for its potential therapeutic effects in treating liver diseases such as non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and primary sclerosing cholangitis . The compound is being developed by Gilead Sciences and is known for its ability to improve liver biochemistry and reduce fibrosis and steatosis in clinical trials .
Preparation Methods
The synthesis of cilofexor tromethamine involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the tromethamine salt to enhance the compound’s solubility and stability .
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Cilofexor tromethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cilofexor tromethamine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of farnesoid X receptor agonists on various biochemical pathways.
Biology: The compound is investigated for its role in regulating bile acid homeostasis and lipid metabolism.
Medicine: This compound is being studied for its potential to treat liver diseases such as non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and primary sclerosing cholangitis
Industry: The compound’s ability to improve liver function and reduce fibrosis makes it a valuable candidate for pharmaceutical development
Mechanism of Action
Cilofexor tromethamine exerts its effects by activating the farnesoid X receptor, a nuclear receptor involved in regulating bile acid synthesis, conjugation, and enterohepatic circulation. By binding to this receptor, this compound modulates the expression of genes involved in bile acid homeostasis, lipid metabolism, and glucose metabolism . This leads to improved liver function and reduced fibrosis and steatosis in patients with liver diseases .
Comparison with Similar Compounds
Cilofexor tromethamine is unique among farnesoid X receptor agonists due to its nonsteroidal structure and specific binding affinity for the receptor. Similar compounds include:
Obeticholic acid: Another farnesoid X receptor agonist used to treat primary biliary cholangitis.
Tropifexor: A potent farnesoid X receptor agonist in clinical trials for non-alcoholic steatohepatitis.
EYP001: An investigational farnesoid X receptor agonist being studied for its effects on liver diseases
This compound stands out due to its specific molecular structure, which provides a unique binding profile and therapeutic potential .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3N3O5.C4H11NO3/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23;5-4(1-6,2-7)3-8/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36);6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWTTWVBVUZPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33Cl3N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253764-93-9 | |
Record name | Cilofexor tromethamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2253764939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CILOFEXOR TROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7AR0KNS4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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